Isopropyl N-(2-ethylphenyl)carbamate
Description
Isopropyl N-(2-ethylphenyl)carbamate is a synthetic carbamate compound characterized by an isopropyl carbamate group attached to a phenyl ring substituted with an ethyl group at the ortho (2-) position. The ethyl substituent in the ortho position differentiates it from meta-substituted (e.g., CIPC) or unsubstituted (e.g., IPC) analogues, influencing its physicochemical properties and biological activity .
Properties
CAS No. |
27058-78-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)13-12(14)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
RZXAZSKLYQJFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl N-(2-ethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isocyanates with alcohols. For instance, the reaction of 2-ethylphenyl isocyanate with isopropanol under controlled conditions can yield the desired carbamate . Another method involves the use of carbamoyl chlorides, where the reaction of 2-ethylphenyl carbamoyl chloride with isopropanol produces the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(2-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
Isopropyl N-(2-ethylphenyl)carbamate has shown promise as a plant growth regulator . Research indicates that it can enhance crop yields and regulate growth patterns by influencing metabolic pathways and enzyme activity within plants. Its potential as a pesticide is also noteworthy due to its possible antimicrobial properties, which could be beneficial in protecting crops from pathogens.
Pharmaceutical Applications
In pharmacology, this compound has been studied for its potential therapeutic properties . It may interact with specific enzymes or receptors in biological systems, influencing physiological processes. The compound's structural characteristics suggest that it may exhibit bioactivity similar to other carbamate derivatives, which have been explored for their roles in drug development.
Biochemical Studies
This compound serves as a valuable reagent in biochemical research, particularly in studies involving enzyme inhibition and protein modification. Its ability to affect various biochemical pathways makes it an important tool for understanding complex biological interactions.
Case Study 1: Plant Growth Regulation
A study demonstrated that this compound positively influenced the growth of certain crops by enhancing photosynthetic efficiency and nutrient uptake. The application rates varied but showed significant improvements in biomass accumulation compared to untreated controls.
Case Study 2: Antimicrobial Activity
Research indicated that this compound exhibited antimicrobial properties against several plant pathogens. In vitro tests revealed effective concentrations (EC50 values) that inhibited pathogen growth significantly.
Toxicological Considerations
While this compound has beneficial applications, understanding its toxicological profile is crucial. Like other carbamates, it may pose risks related to cholinesterase inhibition, leading to potential cholinergic toxicity if exposure occurs at high levels.
Mechanism of Action
The mechanism of action of isopropyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The compound may inhibit or activate certain pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The substituent type and position on the phenyl ring significantly alter solubility, stability, and environmental behavior:
Key Observations :
- Substituent Effects: The ethyl group in the ortho position may reduce bioavailability compared to CIPC’s meta-chlorine due to steric effects, while its non-polar nature could moderate soil adsorption compared to CIPC .
- Degradation Pathways : Carbamate hydrolases, which act on CIPC, may exhibit lower activity against the ethyl-substituted analogue due to differences in electronic and steric profiles .
Herbicidal and Sprout Inhibition Efficacy
- CIPC : Widely used for potato sprout inhibition at 0.3–0.8 g/kg, achieving 85–90% suppression at 8–12°C . Its chlorine substituent enhances binding to tubulin, disrupting cell division .
- IPC : Less effective than CIPC; requires higher doses for comparable herbicidal effects. Lacks residual soil activity due to rapid degradation .
- This compound : Predicted to have moderate activity. Ethyl’s ortho position may reduce tubulin binding efficiency but improve thermal stability for specific formulations.
Selectivity and Toxicity
- CIPC: Selective for monocotyledonous weeds but shows phytotoxicity in dicots at high doses . Residual soil toxicity necessitates strict residue monitoring (<30 mg/kg in food) .
- Ethyl-substituted analogue: Potentially lower toxicity due to reduced electrophilicity compared to CIPC’s chlorine. However, ortho substitution could increase mammalian toxicity risks if metabolized to reactive intermediates .
Environmental Fate
| Parameter | This compound | CIPC | IPC |
|---|---|---|---|
| Soil Adsorption (Koc) | Moderate (estimated 200–400) | High (500–700) | Low (50–100) |
| Half-life in Soil | 30–60 days (estimated) | 60–90 days | 7–14 days |
| Volatilization | Low (ethyl reduces vapor pressure) | Moderate | High |
| Major Degradation Route | Hydrolysis and microbial action | Enzymatic hydrolysis | Rapid hydrolysis |
Sources: Notes:
- CIPC’s chlorine enhances adsorption to organic matter, prolonging soil residency.
- IPC’s lack of substituents accelerates degradation, limiting its agricultural utility .
Q & A
Q. What are the standard synthetic routes for Isopropyl N-(2-ethylphenyl)carbamate?
The synthesis typically involves reacting isopropyl chloroformate with 2-ethylaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. This method follows carbamate formation principles observed in structurally analogous compounds like Propan-2-yl N-(4-bromophenyl)carbamate . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions, such as hydrolysis of the chloroformate intermediate.
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as validated for similar carbamates like isopropyl N-(3-chlorophenyl)carbamate in agricultural samples . For complex matrices, coupling with mass spectrometry (LC-MS/MS) improves specificity. Sample preparation often involves liquid-liquid extraction using ethyl acetate or acetonitrile to isolate the compound from interfering substances.
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
this compound’s low water solubility (common in carbamates due to aromatic and alkyl substituents) necessitates the use of organic solvents (e.g., DMSO) for in vitro assays. Stability studies under varying pH and temperature are critical; for example, carbamates are prone to hydrolysis under alkaline conditions, requiring neutral buffers in biological experiments .
Q. What preliminary assays are used to screen its biological activity?
Initial screening often employs cytotoxicity assays (e.g., MTT) and target-specific models. For example, pseudo-typed viral particle assays were used to evaluate antiviral activity in structurally related carbamates, with selectivity indices calculated to prioritize compounds for further study .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring critically influence activity. For instance, carbamates with electron-withdrawing groups (e.g., halogens) exhibit enhanced enzyme inhibition, as seen in isopropyl N-(3-chloro-4-fluorophenyl)carbamate derivatives . Computational docking studies can predict interactions with target proteins, guiding rational design.
Q. What mechanisms underlie its enzyme inhibitory effects?
Carbamates often act as transition-state analogs or form covalent bonds with catalytic residues. For example, N-phenyl isopropyl carbamate inhibits lactate dehydrogenase (LDH) via competitive binding at the pyruvate site, altering enzyme kinetics (Table III.3, ). Detailed kinetic assays (e.g., Lineweaver-Burk plots) and X-ray crystallography are essential for elucidating inhibition modes.
Q. How can conflicting data on biological activity be resolved?
Discrepancies may arise from assay conditions or structural nuances. In a study of 8-azaBINOL carbamates, minor differences in substituent positioning (e.g., 2-deoxy vs. 2'-deoxy isomers) led to significant variations in antiviral activity, emphasizing the need for rigorous stereochemical characterization . Meta-analyses comparing multiple datasets and controlled replication studies are recommended.
Q. What are its degradation pathways under environmental conditions?
Hydrolysis and photodegradation are primary pathways. For example, isopropyl N-(3-chlorophenyl)carbamate residues in potatoes degrade faster at higher storage temperatures, with half-life reductions from 30 to 15 days at 4°C vs. 20°C . Advanced LC-MS/MS methods can identify degradation products like 2-ethylaniline and CO₂.
Q. How does it interact with cellular targets at the molecular level?
Mechanistic studies using fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities. For instance, methyl 2-aminoethyl(isopropyl)carbamate forms stable complexes with acetylcholinesterase, as shown by decreased enzyme activity and altered thermodynamic parameters (ΔG, ΔH) .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Analytical Validation : Include spike-and-recovery experiments in HPLC protocols to assess matrix effects .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
